Proflazepam

概要

説明

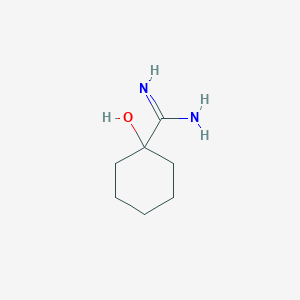

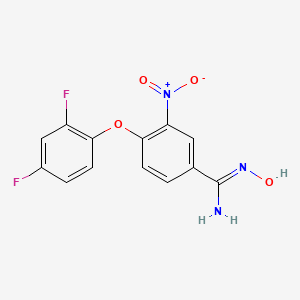

プロフラゼパムは、鎮静作用、抗けいれん作用、筋弛緩作用で知られるベンゾジアゼピン誘導体です . 化学的には、7-クロロ-1-(2,3-ジヒドロキシプロピル)-5-(2-フルオロフェニル)-3H-1,4-ベンゾジアゼピン-2-オンとして特定されます . この化合物は、潜在的な治療効果と、中枢神経系におけるγ-アミノ酪酸(GABA)受容体との相互作用について研究されてきました .

製法

合成経路と反応条件

プロフラゼパムは、2-アミノ-5-クロロベンゾフェノンとグリシンを反応させて中間体である2-アミノ-5-クロロベンゾフェノン・グリシンを形成する、複数ステップのプロセスによって合成できます . この中間体はその後、環化されてベンゾジアゼピン環構造を形成します。

工業生産方法

プロフラゼパムの工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行います。 このプロセスには、反応を促進するための特定の触媒と溶媒の使用、および最終生成物を分離するための再結晶やクロマトグラフィーなどの精製工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

Proflazepam can be synthesized through a multi-step process involving the reaction of 2-amino-5-chlorobenzophenone with glycine to form the intermediate 2-amino-5-chlorobenzophenone glycine . This intermediate is then cyclized to form the benzodiazepine ring structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions and purification steps such as recrystallization and chromatography to isolate the final product .

化学反応の分析

反応の種類

プロフラゼパムは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

酸化: プロフラゼパムのN-オキシド誘導体.

還元: プロフラゼパムのジヒドロ誘導体.

科学的研究の応用

作用機序

プロフラゼパムは、GABA-A受容体のベンゾジアゼピン部位に結合し、GABAの抑制効果を高めることで効果を発揮します . これにより、ニューロンへの塩化物イオンの流入が増加し、過分極とニューロンの興奮性の低下が生じます . 分子標的は、GABA-A受容体のアルファ、ベータ、ガンマサブユニットです .

類似化合物の比較

類似化合物

ジアゼパム: 鎮静作用と抗不安作用が類似する別のベンゾジアゼピンです.

ロラゼパム: 短時間作用する抗不安作用で知られています.

クロナゼパム: 主に抗けいれん作用で使用されます.

プロフラゼパムの独自性

プロフラゼパムは、2,3-ジヒドロキシプロピル基とフルオロフェニル基を含む独自の化学構造を持つため、独特です . この構造は、独特の薬理学的プロファイルと、特定の治療用途の可能性に貢献しています .

類似化合物との比較

Similar Compounds

Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

Lorazepam: Known for its short-acting anxiolytic effects.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness of Proflazepam

This compound is unique due to its specific chemical structure, which includes a 2,3-dihydroxypropyl group and a fluorophenyl group . This structure contributes to its distinct pharmacological profile and its potential for specific therapeutic applications .

特性

CAS番号 |

52829-30-8 |

|---|---|

分子式 |

C18H16ClFN2O3 |

分子量 |

362.8 g/mol |

IUPAC名 |

7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C18H16ClFN2O3/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)21-8-17(25)22(16)9-12(24)10-23/h1-7,12,23-24H,8-10H2 |

InChIキー |

RCDQRWWSKKYAJG-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |

正規SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Methylamino)-2-phenylethyl]dimethylamine](/img/structure/B1623311.png)

![Ethyl 3-[chloro-(2-chlorophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B1623316.png)

![11-bromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1623317.png)